Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)-
Description
Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a tetrahydro-4-methylene-2H-pyran-2-yl group
Properties
CAS No. |
128489-04-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methoxy-4-(4-methylideneoxan-2-yl)phenol |
InChI |
InChI=1S/C13H16O3/c1-9-5-6-16-12(7-9)10-3-4-11(14)13(8-10)15-2/h3-4,8,12,14H,1,5-7H2,2H3 |
InChI Key |
FCOURWMCEWGKGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=C)CCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a methoxy group and a tetrahydro-4-methylene-2H-pyran-2-yl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes multiple steps, such as the initial synthesis, purification, and final product isolation. The use of high-pressure and high-temperature conditions may be necessary to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with different substituents.
Phenol, 2-methoxy-: Lacks the tetrahydro-4-methylene-2H-pyran-2-yl group.
Phenol, 4-methoxy-: Different positioning of the methoxy group.
Uniqueness
Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
